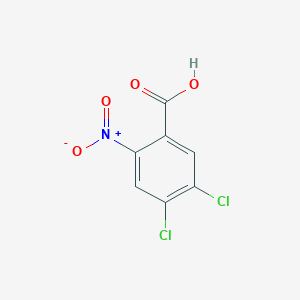

4,5-Dichloro-2-nitrobenzoic acid

概要

説明

4,5-Dichloro-2-nitrobenzoic acid (CAS Number: 2011-09-8) is a chemical compound with the molecular formula C7H3Cl2NO4 . It belongs to the family of nitrobenzoic acids. The nitro group in this compound is a hybrid of two equivalent resonance structures, resulting in its high dipole moment. It is a polar compound, which affects its physical properties such as boiling point and solubility .

Molecular Structure Analysis

The molecular weight of 4,5-Dichloro-2-nitrobenzoic acid is 236.01 g/mol . Its IUPAC name is 4,5-dichloro-2-nitrobenzoic acid . The compound exhibits a hybrid resonance structure with a full positive charge on nitrogen and half-negative charges on each oxygen. This polarity contributes to its lower volatility compared to ketones of similar molecular weight .

Chemical Reactions Analysis

- Electronic Spectra : Nitroalkanes show a weak n → π∗ transition around 270 nm, while aromatic nitro compounds absorb at longer wavelengths (around 330 nm) due to extended conjugation .

Physical And Chemical Properties Analysis

科学的研究の応用

-

Synthetic Organic Chemistry

- Application : Nitrobenzoic acid compounds are used in the synthesis of benzoxazole derivatives . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- Method : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

-

Materials Science

- Application : Nitrobenzoic acid compounds are used in the synthesis of organic single crystals for nonlinear optics and optical limiting applications .

- Method : 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .

- Results : The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated by utilizing a solid-state laser of wavelength 532 nm. The calculated value of χ(3) is found to be excellent compared to other organic single crystals .

-

Pharmaceutical Chemistry

- Application : Nitrobenzoic acid compounds are used in the synthesis of various pharmaceutical drugs .

- Method : The synthesis of these drugs often involves the use of nitrobenzoic acid compounds as starting materials for different mechanistic approaches in drug discovery .

- Results : The synthesized drugs exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

-

Organic Chemistry

- Application : Nitrobenzoic acid compounds are used in the synthesis of benzamide and quinazoline derivatives .

- Method : The synthesis involves the reaction of nitrobenzoic acid with other organic compounds to form benzamide and quinazoline derivatives .

- Results : These derivatives have various applications in the field of organic chemistry .

-

Organic Chemistry

- Application : Nitrobenzoic acid compounds are used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .

- Method : The synthesis involves the reaction of nitrobenzoic acid with other organic compounds to form these derivatives .

- Results : These derivatives have various applications in the field of organic chemistry .

-

Cancer Research

- Application : Certain nitrobenzoic acid compounds have shown impressive activity in vitro on a L1210 leukemia line and in vivo against the P388 leukemia .

- Method : The specific methods of application or experimental procedures would depend on the specific research context .

- Results : The results indicate potential therapeutic applications in cancer treatment .

特性

IUPAC Name |

4,5-dichloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHYJVCHLDIPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342657 | |

| Record name | 4,5-Dichloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-nitrobenzoic acid | |

CAS RN |

2011-09-8 | |

| Record name | 4,5-Dichloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

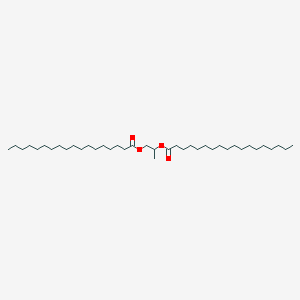

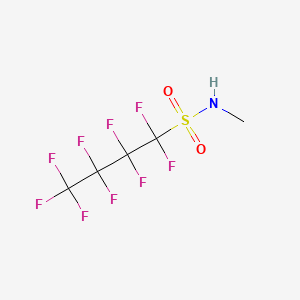

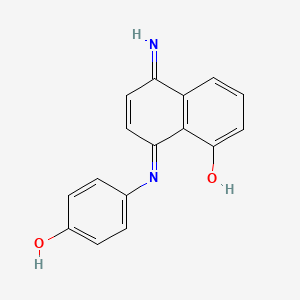

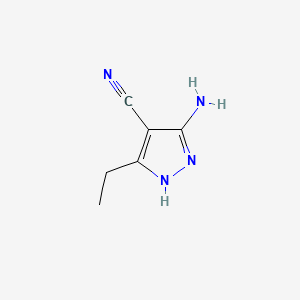

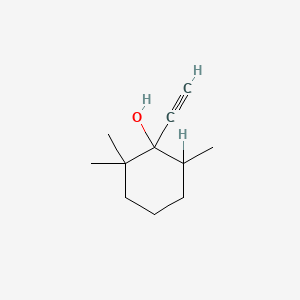

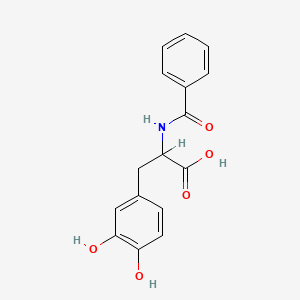

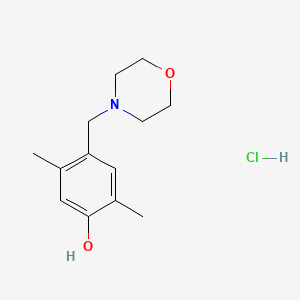

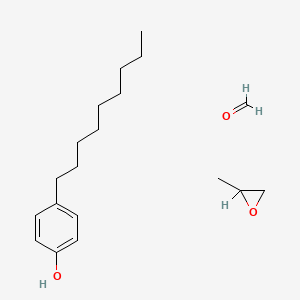

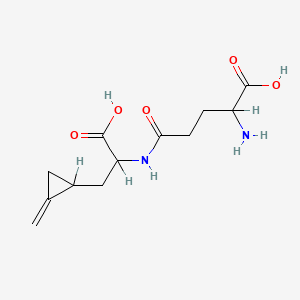

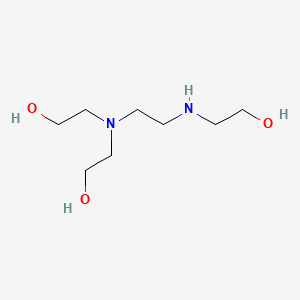

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)